![molecular formula C16H17NO3S B11930363 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate typically involves the reaction of 2-methylbenzo[c,d]indole with 1,4-butane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .
化学反应分析
Types of Reactions
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is widely used in scientific research due to its role as a protein kinase C (PKC) inhibitor . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases where PKC plays a crucial role.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves the inhibition of protein kinase C (PKC) activity . PKC is an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it valuable in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate include:
- 1-(4-Sulfonatobutyl)-2-methylbenzo[c,d]indolium inner salt
- 4-(2,3,3-Trimethyl-3H-indolium-1-yl)-1-butanesulfonate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and its potent inhibitory effect on protein kinase C (PKC). This makes it particularly valuable in research focused on PKC-related pathways and potential therapeutic applications .
属性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
InChI 键 |
ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


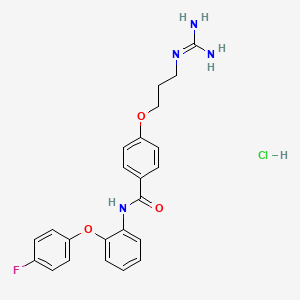

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
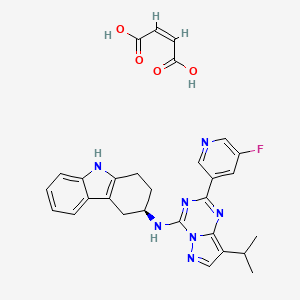
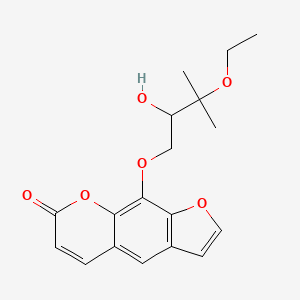
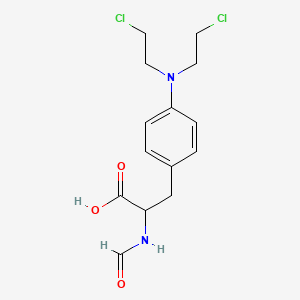

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
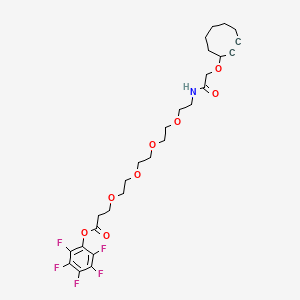


![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)

